molecular formula C19H17N5OS2 B1228726 2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide

Cat. No. B1228726
M. Wt: 395.5 g/mol
InChI Key: VCCOMOCJKDPJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide is a member of benzimidazoles.

Scientific Research Applications

ACAT-1 Inhibition

2-[[5-(6-Methyl-1H-Benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide, identified as K-604, is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. It exhibits significant selectivity for human ACAT-1 over ACAT-2. This compound has enhanced aqueous solubility and improved oral absorption, showing potential for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial Activity

Research has shown that compounds related to 2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide have antimicrobial properties. For instance, derivatives synthesized from 2-(4-aminophenyl) benzimidazole, which is structurally similar, exhibited notable antibacterial activity (Kumaraswamy Gullapelli et al., 2014).

Anticancer Potential

Some benzimidazole derivatives, closely related to the chemical structure , have been studied for their anticancer properties. Compounds like 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine showed promising anticancer activity against various cancer cell lines, suggesting potential applications in oncology (Z. M. Nofal et al., 2014).

Antiviral Research

Research into benzimidazole derivatives, which share a common core structure with the compound , has revealed some antiviral activities. Specifically, these derivatives have shown activity against the hepatitis C virus (HCV), highlighting their potential as antiviral agents (B. G. Youssif et al., 2016).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety, which is structurally related to the compound , have been synthesized and assessed for insecticidal properties against certain agricultural pests, such as the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).

properties

Product Name

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide

Molecular Formula

C19H17N5OS2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H17N5OS2/c1-11-3-5-14-15(7-11)23-18(22-14)13-4-6-17(20-8-13)26-10-16(25)24-19-21-12(2)9-27-19/h3-9H,10H2,1-2H3,(H,22,23)(H,21,24,25)

InChI Key

VCCOMOCJKDPJCU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4=NC(=CS4)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4=NC(=CS4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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